molecular formula C8H9Cl2N3O2 B8330528 N-(4,5-dichloro-2-nitrophenyl)ethane-1,2-diamine

N-(4,5-dichloro-2-nitrophenyl)ethane-1,2-diamine

Cat. No. B8330528
M. Wt: 250.08 g/mol
InChI Key: UMEOQDHPQIOIFN-UHFFFAOYSA-N
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Patent
US04725283

Procedure details

0.13 mole (30.6 g) of 2,4,5-trichloronitrobenzene is added to a solution of 78 g of ethylenediamine in 100 ml of 96° ethanol and 117 ml of water. After heating under reflux for 1 h 30 min, the reaction mixture is cooled. After dilution with iced water, the expected product precipitates. It melts as 84° C.-87° C.
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
117 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[CH2:13]([NH2:16])[CH2:14][NH2:15].C(O)C>O>[Cl:9][C:5]1[C:6]([Cl:8])=[CH:7][C:2]([NH:15][CH2:14][CH2:13][NH2:16])=[C:3]([N+:10]([O-:12])=[O:11])[CH:4]=1

Inputs

Step One
Name
Quantity
30.6 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)[N+](=O)[O-]
Name
Quantity
78 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
117 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
After dilution with iced water, the expected product precipitates
CUSTOM
Type
CUSTOM
Details
melts as 84° C.-87° C.

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(NCCN)C=C1Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.